molecular formula C17H25NO4S B223543 Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate

Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate

Cat. No. B223543
M. Wt: 339.5 g/mol
InChI Key: DKKPRIPSBUXIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate, also known as MES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.47 g/mol.

Scientific Research Applications

Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate has numerous applications in scientific research. One of the most significant applications is its use as a reagent in organic synthesis. Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a strong base that can be used to deprotonate various compounds, making it a useful tool for the synthesis of complex molecules. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can be used as a catalyst in various reactions, such as the Michael addition and the aldol reaction.

Mechanism Of Action

The mechanism of action of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is based on its ability to act as a strong base. When Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is added to a reaction mixture, it can deprotonate various compounds, leading to the formation of new bonds and the synthesis of complex molecules. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can act as a catalyst in various reactions by stabilizing the intermediate species and promoting the formation of the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate. However, it has been reported that Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate may have potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in lab experiments is its high purity and yield. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a versatile reagent that can be used in various reactions, making it a useful tool for organic synthesis. However, one of the limitations of using Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are numerous future directions for the use of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in scientific research. One potential direction is its use in the synthesis of complex natural products, such as alkaloids and terpenoids. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate may have potential applications in the development of new drugs for the treatment of neurological disorders. Finally, further research is needed to explore the full range of applications for Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in various fields, including organic synthesis, catalysis, and medicinal chemistry.
In conclusion, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a versatile compound that has numerous applications in scientific research. Its high purity and yield, as well as its ability to act as a strong base and a catalyst, make it a useful tool for organic synthesis. Additionally, its potential applications in the treatment of neurological disorders warrant further investigation.

Synthesis Methods

The synthesis of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate involves the reaction of mesitylene sulfonyl chloride with piperidine and ethyl chloroformate. This reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through filtration and recrystallization. The yield of this reaction is typically high, and the product is of high purity.

properties

Product Name

Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate

Molecular Formula

C17H25NO4S

Molecular Weight

339.5 g/mol

IUPAC Name

ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C17H25NO4S/c1-5-22-17(19)15-7-6-8-18(11-15)23(20,21)16-13(3)9-12(2)10-14(16)4/h9-10,15H,5-8,11H2,1-4H3

InChI Key

DKKPRIPSBUXIAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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